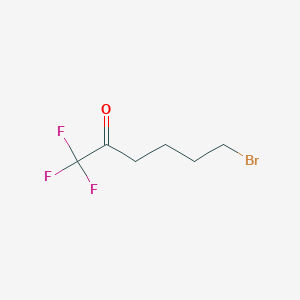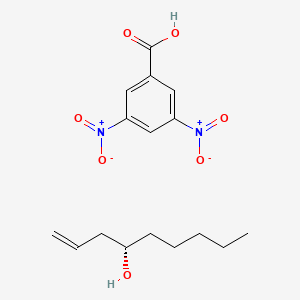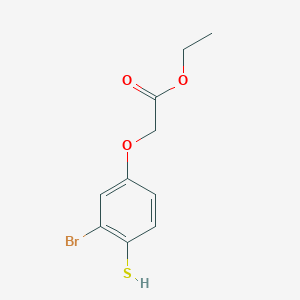
6-Bromo-1,1,1-trifluorohexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,1,1-trifluorohexan-2-one is an organic compound with the molecular formula C6H8BrF3O It is a halogenated ketone, characterized by the presence of bromine and trifluoromethyl groups attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1,1-trifluorohexan-2-one typically involves the halogenation of 1,1,1-trifluorohexan-2-one. One common method is the bromination of 1,1,1-trifluorohexan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1,1,1-trifluorohexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of 6-hydroxy-1,1,1-trifluorohexan-2-one or 6-amino-1,1,1-trifluorohexan-2-one.
Reduction: Formation of 6-bromo-1,1,1-trifluorohexan-2-ol.
Oxidation: Formation of 6-bromo-1,1,1-trifluorohexanoic acid.
Aplicaciones Científicas De Investigación
6-Bromo-1,1,1-trifluorohexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1,1,1-trifluorohexan-2-one involves its interaction with molecular targets such as enzymes and proteins. The bromine and trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to specific sites on target molecules. This interaction can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-1,1,1-trifluorohexane: Similar structure but lacks the carbonyl group, resulting in different reactivity and applications.
6-Chloro-1,1,1-trifluorohexan-2-one: Chlorine instead of bromine, leading to variations in chemical properties and reactivity.
6-Fluoro-1,1,1-trifluorohexan-2-one: Fluorine substitution, affecting the compound’s stability and reactivity.
Uniqueness
6-Bromo-1,1,1-trifluorohexan-2-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties such as increased reactivity and potential for selective interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
647831-23-0 |
|---|---|
Fórmula molecular |
C6H8BrF3O |
Peso molecular |
233.03 g/mol |
Nombre IUPAC |
6-bromo-1,1,1-trifluorohexan-2-one |
InChI |
InChI=1S/C6H8BrF3O/c7-4-2-1-3-5(11)6(8,9)10/h1-4H2 |
Clave InChI |
VVVBPSTXYDZAQA-UHFFFAOYSA-N |
SMILES canónico |
C(CCBr)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)


![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12598199.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)


